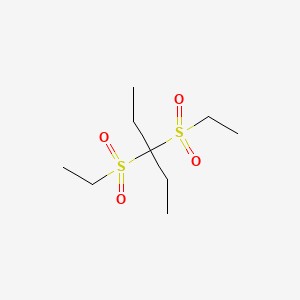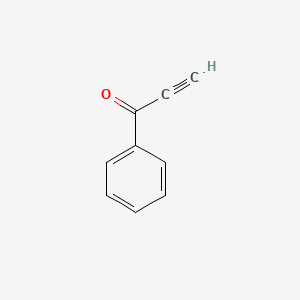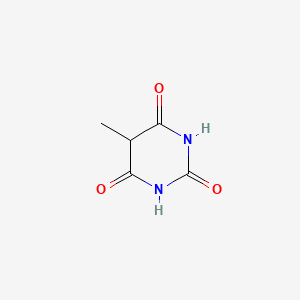
5-メチルバルビツール酸
概要
説明
5-Methylbarbituric acid is a derivative of barbituric acid, characterized by the presence of a methyl group at the 5th position of the pyrimidine ring. This compound is part of the barbiturate family, which is known for its diverse pharmacological activities. The chemical formula of 5-Methylbarbituric acid is C5H6N2O3, and it has a molecular weight of 142.11 g/mol .
科学的研究の応用
5-Methylbarbituric acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Industry: It is utilized in the synthesis of dyes and pigments due to its stable chemical structure.
作用機序
Target of Action
The primary target of 5-Methylbarbituric acid is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
5-Methylbarbituric acid acts as a GABA modulator . GABA-A receptors have at least three allosteric sites at which modulators act :
Biochemical Pathways
The action of 5-Methylbarbituric acid primarily affects the GABAergic pathway . By modulating the GABA receptor-ionophore complex, it influences the opening frequency of gamma-aminobutyric acid-activated chloride channels . This modulation can affect downstream effects such as neuronal excitability and neurotransmission .
Pharmacokinetics
The bioavailability of similar barbiturates is generally influenced by factors such as route of administration, drug formulation, and individual patient characteristics .
Result of Action
The modulation of the GABA receptor-ionophore complex by 5-Methylbarbituric acid can result in changes in neuronal excitability and neurotransmission . This can lead to various physiological effects, depending on the specific context and environment in which the compound is acting .
Action Environment
The action, efficacy, and stability of 5-Methylbarbituric acid can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual, and the specific characteristics of the target tissues or cells . .
生化学分析
Biochemical Properties
5-Methylbarbituric acid plays a significant role in biochemical reactions, particularly as a GABA modulator. It interacts with the GABA-A receptors, which have at least three allosteric sites where modulators act. These sites include a site where benzodiazepines act by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels, a site where barbiturates act to prolong the duration of channel opening, and a site where some steroids may act . The interaction of 5-Methylbarbituric acid with these receptors helps in modulating the inhibitory neurotransmitter GABA, which is essential for maintaining the balance of neuronal excitability.
Cellular Effects
5-Methylbarbituric acid has various effects on different types of cells and cellular processes. It influences cell function by modulating the GABA-A receptors, which play a crucial role in cell signaling pathways. This modulation can affect gene expression and cellular metabolism by altering the flow of chloride ions across the cell membrane. The prolonged opening of chloride channels by 5-Methylbarbituric acid can lead to hyperpolarization of the cell membrane, thereby reducing neuronal excitability and potentially impacting various cellular processes .
Molecular Mechanism
The molecular mechanism of 5-Methylbarbituric acid involves its binding interactions with the GABA-A receptors. By binding to these receptors, 5-Methylbarbituric acid acts to prolong the duration of chloride channel opening, which enhances the inhibitory effects of GABA. This action can lead to changes in gene expression and enzyme activity, further influencing cellular functions. The compound’s ability to modulate the GABA receptor-ionophore complex is central to its biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylbarbituric acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylbarbituric acid is relatively stable under neutral and basic conditions but can degrade under acidic conditions . Long-term exposure to 5-Methylbarbituric acid in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 5-Methylbarbituric acid vary with different dosages in animal models. At lower doses, the compound may exhibit its modulatory effects on the GABA-A receptors without causing significant adverse effects. At higher doses, 5-Methylbarbituric acid can lead to toxic effects, including respiratory depression and sedation . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
5-Methylbarbituric acid is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized by bacterial enzymes, leading to the formation of metabolites such as 5-hydroxy-5-methylbarbituric acid . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 5-Methylbarbituric acid, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of 5-Methylbarbituric acid within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 5-Methylbarbituric acid can interact with intracellular proteins and accumulate in specific cellular compartments . This distribution pattern can influence the compound’s overall activity and function.
Subcellular Localization
5-Methylbarbituric acid is localized in various subcellular compartments, including the cytoplasm and the nucleus. The compound’s subcellular localization can affect its activity and function, as it may interact with different biomolecules in these compartments. For example, 5-Methylbarbituric acid may influence gene expression by interacting with nuclear receptors or transcription factors . Understanding the subcellular localization of 5-Methylbarbituric acid is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of 5-Methylbarbituric acid typically involves the condensation of monoalkyl or dialkyl malonic esters with urea or alkylated ureas in the presence of sodium ethoxide . The reaction is carried out under reflux conditions in ethanol for several hours. The general steps are as follows:
Preparation of Sodium Ethoxide: Sodium is dissolved in absolute ethanol.
Condensation Reaction: Monoalkyl or dialkyl malonic ester is reacted with urea in the presence of sodium ethoxide.
Crystallization: The reaction mixture is acidified and left to crystallize, yielding 5-Methylbarbituric acid.
Industrial production methods follow similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent production quality.
化学反応の分析
5-Methylbarbituric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the pyrimidine ring.
Common reagents used in these reactions include bromine for halogenation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
5-Methylbarbituric acid is compared with other barbiturates such as:
Barbituric Acid: The parent compound, which lacks the methyl group at the 5th position.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Butalbital: Used for its sedative effects in combination medications.
The uniqueness of 5-Methylbarbituric acid lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates.
特性
IUPAC Name |
5-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAEJQBTWAPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178880 | |
| Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-22-3 | |
| Record name | 5-Methylbarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylbarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUR44R5FYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

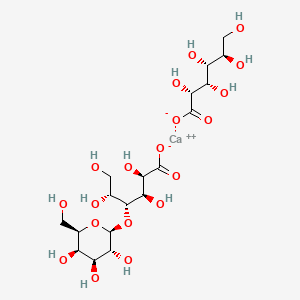



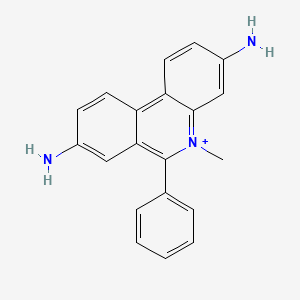
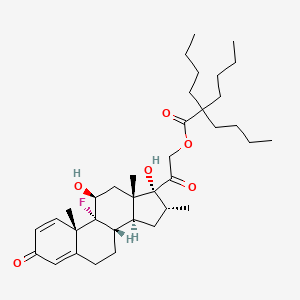
![(6R,7R)-7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213506.png)
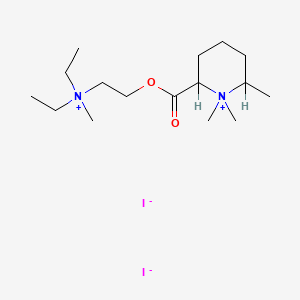
![(1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B1213511.png)
![[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1213512.png)
